2-(4-Chloro-3-fluorophenyl)-2,2-difluoroacetic acid
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Overview
Description
2-(4-Chloro-3-fluorophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of chloro, fluoro, and difluoro groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-chloro-3-fluorophenylboronic acid as a starting material, which undergoes a series of reactions including palladium-catalyzed cross-coupling reactions to introduce the difluoroacetic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)-2,2-difluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 4-Chloro-3-fluorobenzeneboronic acid
Uniqueness
2-(4-Chloro-3-fluorophenyl)-2,2-difluoroacetic acid is unique due to the presence of both chloro and fluoro substituents along with a difluoroacetic acid moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H4ClF3O2 |
---|---|
Molecular Weight |
224.56 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-2-1-4(3-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) |
InChI Key |
OBRLRCJIUGUKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)F)Cl |
Origin of Product |
United States |
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